molecular formula C8H17O4PS B14737819 Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester CAS No. 3309-79-3

Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester

Cat. No.: B14737819
CAS No.: 3309-79-3
M. Wt: 240.26 g/mol
InChI Key: ZUCNWHJBRAUIQK-BQYQJAHWSA-N
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Description

Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester is an organophosphorus compound with the molecular formula C8H17O4PS. It is known for its unique structure, which includes a phosphoric acid esterified with diethyl groups and a vinyl group substituted with a methylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester typically involves the esterification of phosphoric acid with diethyl groups, followed by the introduction of the vinyl and methylthio groups. One common method involves the reaction of diethyl phosphite with 1-methyl-2-(methylthio)vinyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a temperature of around 0-5°C to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of a palladium catalyst in the presence of a base can facilitate the coupling of diethyl phosphite with the vinyl chloride derivative .

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Scientific Research Applications

Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoramidates and other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester involves its interaction with molecular targets through its reactive functional groups. The phosphoric acid moiety can form strong hydrogen bonds with biological molecules, while the vinyl and methylthio groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester can be compared with other similar organophosphorus compounds, such as:

    Phosphoric acid, diethyl 1-methylvinyl ester: Lacks the methylthio group, resulting in different reactivity and applications.

    Phosphoric acid, diethyl 1-methyl-2-(ethylthio)-vinyl ester: Contains an ethylthio group instead of a methylthio group, leading to variations in chemical properties and biological activity.

    Phosphoric acid, diethyl 1-methyl-2-(methylthio)-ethyl ester:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

3309-79-3

Molecular Formula

C8H17O4PS

Molecular Weight

240.26 g/mol

IUPAC Name

diethyl [(E)-1-methylsulfanylprop-1-en-2-yl] phosphate

InChI

InChI=1S/C8H17O4PS/c1-5-10-13(9,11-6-2)12-8(3)7-14-4/h7H,5-6H2,1-4H3/b8-7+

InChI Key

ZUCNWHJBRAUIQK-BQYQJAHWSA-N

Isomeric SMILES

CCOP(=O)(OCC)O/C(=C/SC)/C

Canonical SMILES

CCOP(=O)(OCC)OC(=CSC)C

Origin of Product

United States

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